N-(furan-2-ylmethyl)propan-1-amine
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Overview
Description
“N-(furan-2-ylmethyl)propan-1-amine” is a chemical compound with the formula C₈H₁₃NO . It is also known as N-[(Furan-2-yl)methyl]propan-1-amine .
Molecular Structure Analysis
The molecular structure of “N-(furan-2-ylmethyl)propan-1-amine” can be represented by the canonical SMILES string: CCCNCC1=CC=CO1 . The InChI representation is: InChI=1S/C8H13NO/c1-2-5-9-7-8-4-3-6-10-8/h3-4,6,9H,2,5,7H2,1H3 .Chemical Reactions Analysis
“N-(furan-2-ylmethyl)propan-1-amine” has been evaluated for its inhibition properties on monoamine oxidases (MAO) A and B . The compound was found to modify the fluorescence generated in the reaction mixture .Physical And Chemical Properties Analysis
The molecular weight of “N-(furan-2-ylmethyl)propan-1-amine” is 139.1952 dalton . The compound has moderate to good absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties .Scientific Research Applications
Specific Scientific Field
Neuroscience and Pharmacology .
Summary of the Application
“N-(furan-2-ylmethyl)-N-methylprop-2-yn-1-amine (F2MPA)” is being studied as a potential cognitive enhancer and Monoamine oxidase (MAO) inhibitor . This compound could be a promising therapeutic strategy in cognitive impairment in Alzheimer’s disease (AD) and other dementias .
Methods of Application or Experimental Procedures
The inhibition profile of F2MPA was evaluated by a fluorimetric method and its absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties were estimated . The effects of F2MPA were evaluated on the basic synaptic transmission, long-term potentiation (LTP), and excitability in the dentate gyrus (DG) of the hippocampus of anesthetized rats .
Results or Outcomes
F2MPA is a partially reversible inhibitor of hMAO-B, with moderate to good ADMET properties and drug-likeness .
Synthesis from Biomass-Based Furan Compounds
Specific Scientific Field
Summary of the Application
Bio-based furanic oxygenates can be transformed into valuable amine compounds like “N-(furan-2-ylmethyl)propan-1-amine” via reductive amination or hydrogen-borrowing amination mechanisms .
Results or Outcomes
Catalysts with specific structures and functions are required to achieve satisfactory yields of target amines . The key factors affecting catalytic performances, such as active metals, supports, promoters, reaction solvents and conditions, as well as the possible reaction routes and catalytic reaction mechanisms are studied and discussed in depth .
Safety And Hazards
properties
IUPAC Name |
N-(furan-2-ylmethyl)propan-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO/c1-2-5-9-7-8-4-3-6-10-8/h3-4,6,9H,2,5,7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPPWAQZJYMWSHG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC1=CC=CO1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20275612 |
Source
|
Record name | N-[(Furan-2-yl)methyl]propan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20275612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(furan-2-ylmethyl)propan-1-amine | |
CAS RN |
39191-12-3 |
Source
|
Record name | N-[(Furan-2-yl)methyl]propan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20275612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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